molecular formula C12H18O2Si B12621721 {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane CAS No. 921610-50-6

{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane

Cat. No.: B12621721
CAS No.: 921610-50-6
M. Wt: 222.35 g/mol
InChI Key: YPLJDTDEILYGLA-UHFFFAOYSA-N
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Description

{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is an organosilicon compound characterized by the presence of a methoxyphenyl group attached to an ethenyl group, which is further bonded to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 3-methoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination. The reaction conditions are optimized to achieve high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane can undergo oxidation reactions to form corresponding silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: This compound can be reduced to form silanes with different substituents. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with halides or other nucleophiles. For example, treatment with bromine can lead to the formation of bromosilanes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature, inert atmosphere.

    Reduction: Lithium aluminum hydride, anhydrous conditions, low temperature.

    Substitution: Bromine, halides, nucleophiles, room temperature to moderate heating.

Major Products Formed

    Oxidation: Silanols, siloxanes.

    Reduction: Various silanes.

    Substitution: Bromosilanes, other substituted silanes.

Scientific Research Applications

Chemistry

In organic synthesis, {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is used as a precursor for the preparation of more complex organosilicon compounds. It serves as a versatile building block in the synthesis of polymers and advanced materials.

Biology

While direct biological applications are limited, derivatives of this compound may be explored for their potential use in drug delivery systems due to their ability to form stable, biocompatible structures.

Medicine

Research into the medicinal applications of organosilicon compounds is ongoing. This compound derivatives may be investigated for their potential as therapeutic agents or diagnostic tools.

Industry

In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. Its unique properties contribute to the development of materials with enhanced durability and performance.

Mechanism of Action

The mechanism of action of {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. The molecular targets and pathways depend on the specific reactions and conditions employed. For example, in oxidation reactions, the compound interacts with oxidizing agents to form silanols or siloxanes, which can further participate in cross-linking or polymerization processes.

Comparison with Similar Compounds

Similar Compounds

  • Triisopropyl (2-trimethylsilylethynyl)silane
  • tert-Butyldimethyl (prop-2-yn-1-yloxy)silane

Uniqueness

{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organosilicon compounds. Compared to similar compounds, it offers a different reactivity profile, enabling the development of novel materials and applications.

Properties

CAS No.

921610-50-6

Molecular Formula

C12H18O2Si

Molecular Weight

222.35 g/mol

IUPAC Name

2-(3-methoxyphenyl)ethenoxy-trimethylsilane

InChI

InChI=1S/C12H18O2Si/c1-13-12-7-5-6-11(10-12)8-9-14-15(2,3)4/h5-10H,1-4H3

InChI Key

YPLJDTDEILYGLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=CO[Si](C)(C)C

Origin of Product

United States

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